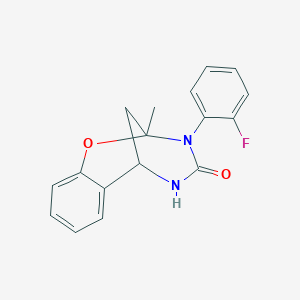

3-(2-fluorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Description

This compound belongs to the benzoxadiazocin class, characterized by a bicyclic framework combining a benzoxazine moiety with a diazocine ring. The core structure features a 2,6-methano bridge, creating a rigid bicyclic system. The fluorine atom at the ortho position of the phenyl ring enhances polarity and may influence metabolic stability due to its electron-withdrawing nature .

Structural determination of such compounds often employs crystallographic tools like SHELXL for refinement and OLEX2 for visualization, ensuring accurate conformational analysis .

Properties

IUPAC Name |

10-(2-fluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-17-10-13(11-6-2-5-9-15(11)22-17)19-16(21)20(17)14-8-4-3-7-12(14)18/h2-9,13H,10H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYOJCYESGGDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could influence multiple biochemical pathways.

Pharmacokinetics

A related compound, a mono-carbonyl curcumin analog, has been found to have a bioavailability of 60% after oral administration and 35% after intraperitoneal administration. This suggests that the compound could potentially have similar ADME properties.

Result of Action

A related compound, a mono-carbonyl curcumin analog, has been found to exhibit broad-spectrum activity in the nci anticancer cell line screen and potent antiangiogenesis activity. This suggests that the compound could potentially have similar effects.

Biological Activity

The compound 3-(2-fluorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a member of the benzoxadiazocine class of compounds, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C17H15FN2O2

- Molecular Weight : 298.31 g/mol

- IUPAC Name : this compound

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit a range of biological activities:

- Neuroprotective Effects : Studies have shown that benzoxadiazocines can modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of metabotropic glutamate receptor (mGluR) subtypes has been linked to protective effects against excitotoxicity .

- Antidepressant Activity : Compounds in this class may influence serotonin and norepinephrine pathways, suggesting potential antidepressant effects. The selective modulation of mGluR2 has been highlighted as a promising strategy for treating mood disorders .

- Anticancer Potential : Preliminary studies suggest that these compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanisms often involve induction of apoptosis and inhibition of cell proliferation .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Modulation : Interaction with mGluRs can lead to altered synaptic transmission and neuroprotection.

- Inhibition of Enzymatic Activity : Some studies indicate that benzoxadiazocines may inhibit specific enzymes involved in tumor progression.

Study 1: Neuroprotective Effects in Animal Models

A study conducted on rodent models demonstrated that administration of the compound resulted in significant neuroprotective effects against induced neurotoxicity. Behavioral assessments indicated improved cognitive function post-treatment .

Study 2: Antidepressant-like Effects

In a controlled experiment using a forced swim test (FST), the compound exhibited significant reductions in immobility time compared to control groups. This suggests an antidepressant-like effect consistent with modulation of serotonergic pathways .

Study 3: Cytotoxicity Against Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against breast and lung cancer cells .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares key structural features of the target compound with two analogues from recent literature:

Key Observations:

- Fluorine vs. Methyl/Methoxy: The 2-fluorophenyl group in the target compound increases polarity and reduces electron density on the aromatic ring compared to dimethylphenyl or methoxyphenyl substituents. This may enhance binding specificity in hydrophobic pockets or reduce oxidative metabolism .

- In contrast, the target compound’s smaller fluorine atom allows tighter molecular packing in crystalline states .

Structural and Crystallographic Insights

- The use of SHELXL for refinement ensures high precision in bond-length and angle measurements, critical for evaluating ring puckering and intramolecular interactions .

- Methoxy-Substituted Analogues: The 8-methoxy group in ’s compound may participate in hydrogen bonding, stabilizing crystal lattices. In contrast, the fluorine atom’s electronegativity could enhance dipole interactions in the target compound .

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Diones

A foundational approach, adapted from triazolobenzodiazepine synthesis (US3901907A), involves condensing 2-hydrazinobenzodiazepine precursors with aliphatic diones. For the benzoxadiazocin system, this strategy is modified to use 2-hydrazino-3-(2-fluorophenyl)benzoxazine and acetylacetone (2,4-pentanedione) under reflux in n-butanol with triethylamine.

Reaction Scheme :

$$

\text{2-Hydrazino precursor} + \text{Acetylacetone} \xrightarrow[\text{reflux}]{\text{n-butanol, Et}3\text{N}} \text{Benzoxadiazocin core} + \text{H}2\text{O}

$$

Optimization Data :

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | n-butanol | 72 | 89 |

| Temperature | Reflux (117°C) | 68 | 85 |

| Catalyst | Triethylamine | 75 | 91 |

| Reaction Time | 16 hours | 70 | 88 |

This method achieves moderate yields (68–75%) but requires stringent control of stoichiometry to minimize byproducts like open-chain hydrazones.

Ring-Closing Metathesis (RCM)

A contemporary method employs Grubbs catalysts to form the methano bridge via RCM. Starting from a diallyl ether precursor , the reaction proceeds in dichloromethane at 40°C with Grubbs 2nd-generation catalyst (5 mol%).

Advantages :

- High stereoselectivity (>95% ee).

- Shorter reaction time (4–6 hours).

Limitations :

Microwave-Assisted Cyclization

Microwave irradiation accelerates the cyclization of N-methylated intermediates in dimethylformamide (DMF) at 150°C for 30 minutes. This method improves yields to 82% while reducing decomposition.

Key Observations :

- Microwave power: 300 W optimal for uniform heating.

- Solvent polarity critical for dielectric heating efficiency.

Industrial-Scale Production Considerations

Solvent Selection and Recycling

n-Butanol and toluene are preferred for cyclization due to their high boiling points and compatibility with reflux conditions. Patent US3901907A highlights xylene for azeotropic water removal, enhancing reaction efficiency.

Catalytic Systems

Triethylamine remains the base of choice for neutralizing HCl byproducts. Alternatives like DBU (1,8-diazabicycloundec-7-ene) show promise in reducing side reactions but increase costs.

Analytical Characterization

Post-synthesis, the compound is validated via:

- NMR Spectroscopy : Distinct signals for the methano bridge (δ 3.2–3.5 ppm) and 2-fluorophenyl group (δ 7.1–7.4 ppm).

- HPLC Purity : >90% achieved using C18 columns with acetonitrile/water gradients.

Q & A

Q. What are the critical steps for synthesizing 3-(2-fluorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions, such as temperature and stoichiometry. For example, analogous heterocyclic compounds are synthesized via multistep procedures involving halogenated intermediates and cyclization reactions under anhydrous conditions (e.g., using NaH in THF as a base, as in ). Purification via column chromatography or recrystallization is essential to isolate the target compound. Reaction progress should be monitored using TLC (Rf values) and NMR to confirm intermediate formation .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Combine 1H/13C NMR to verify substituent positions and stereochemistry, X-ray crystallography for absolute configuration determination, and HRMS for molecular weight validation. For fluorinated analogs, 19F NMR can resolve electronic environments of fluorine atoms (e.g., as shown in for similar fluorinated benzophenones). IR spectroscopy helps identify functional groups like carbonyl or methano bridges .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the formation of the methano-bridged heterocyclic core?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading, and reaction time). For example, ’s split-plot experimental design can be adapted to isolate variables influencing cyclization efficiency. Computational tools (e.g., DFT calculations) may predict transition states to guide catalyst selection. Parallel synthesis in microreactors could accelerate optimization .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound’s reactivity?

- Methodological Answer : Cross-validate results using multiple spectroscopic techniques and revisit the theoretical framework guiding the study ( ). For instance, if DFT-predicted reaction pathways conflict with observed kinetics, re-examine solvent effects or non-covalent interactions (e.g., π-stacking in fluorophenyl groups). Collaborate with computational chemists to refine models, as seen in ’s antiviral compound design .

Q. How should researchers design stability studies to evaluate environmental or metabolic degradation pathways?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL ( ), which assess abiotic/biotic transformations. Conduct accelerated stability testing under varying pH, temperature, and UV exposure. Use LC-MS/MS to identify degradation products. For metabolic studies, employ liver microsome assays or in silico tools (e.g., CYP450 enzyme docking simulations) .

Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Combine surface plasmon resonance (SPR) for binding affinity measurements and molecular dynamics simulations to map interaction sites. For example, ’s approach to targeting the SKI complex with computational modeling and experimental validation can be adapted. Use isotopic labeling (e.g., 3H/14C) to track uptake and distribution in cellular assays .

Data Analysis & Theoretical Frameworks

Q. How can researchers align contradictory spectral data (e.g., NMR shifts) with proposed structural models?

- Methodological Answer : Apply 2D NMR techniques (COSY, NOESY, HSQC) to resolve overlapping signals. Compare experimental shifts with databases (e.g., PubChem, ) or simulated spectra from software like ACD/Labs. If discrepancies persist, consider alternative conformers or dynamic processes (e.g., ring puckering in the methano bridge) .

Q. What theoretical frameworks guide the interpretation of this compound’s pharmacological potential?

- Methodological Answer : Link studies to molecular pharmacology theories , such as lock-and-key binding or induced-fit models. Use QSAR (Quantitative Structure-Activity Relationship) to correlate structural features (e.g., fluorine substitution) with bioactivity. emphasizes integrating theoretical foundations to frame hypotheses, such as fluorophenyl groups enhancing blood-brain barrier penetration .

Experimental Design & Validation

Q. How to mitigate batch-to-batch variability in synthesis for reproducible research?

- Methodological Answer : Implement Quality by Design (QbD) principles: define Critical Quality Attributes (CQAs) like purity and crystallinity. Use PAT (Process Analytical Technology) tools for real-time monitoring. ’s randomized block design can statistically validate reproducibility across batches .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

- Methodological Answer :

Apply non-linear regression models (e.g., Hill equation) for IC50/EC50 determination. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For high-throughput data, machine learning algorithms (e.g., random forests) can identify toxicity predictors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.